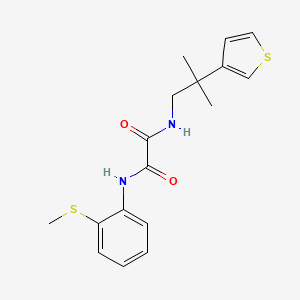

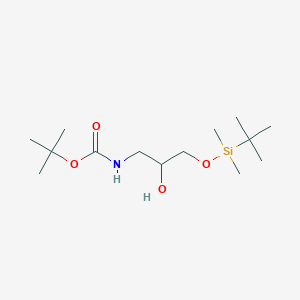

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate

Vue d'ensemble

Description

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a compound that features both tert-butyl and tert-butyldimethylsilyloxy groups. These groups are known for their stability and utility in organic synthesis, particularly in the protection of hydroxyl groups. The compound is used in various chemical reactions and has applications in scientific research, including chemistry, biology, and medicine.

Mécanisme D'action

Target of Action

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a complex organic compoundSimilar compounds, such as tert-butyldimethylsilanol, are known to be used as silylating agents for the protection of hydroxyl groups via silylation .

Mode of Action

Tert-butyldimethylsilanol, a related compound, is known to be used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It also acts as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .

Biochemical Pathways

Related compounds like tert-butyldimethylsilanol are involved in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.

Result of Action

Related compounds like tert-butyldimethylsilanol are known to be used in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method enhances the yield and purity of the product while reducing waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.

Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Applications De Recherche Scientifique

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is used in various scientific research applications:

Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: In the study of enzyme mechanisms and protein modifications.

Industry: Used in the synthesis of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.

Methoxymethyl ethers: Another type of protecting group but less stable under acidic conditions.

Uniqueness

Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is unique due to its high stability and resistance to hydrolysis. This makes it particularly useful in complex synthetic routes where multiple steps are required .

Propriétés

IUPAC Name |

tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODMDGQSPVUKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)

![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)

![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)